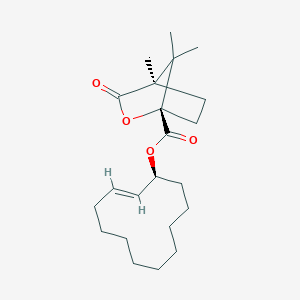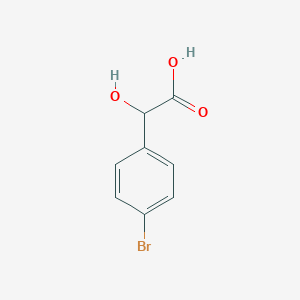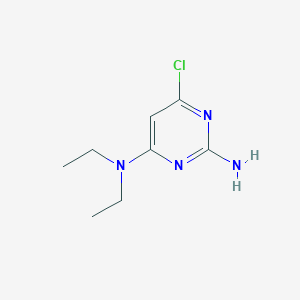
2-(Oxolan-2-yloxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-2-yloxy)oxane is a cyclic ether compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a variety of applications, including in the field of drug development and as a solvent in chemical reactions. In
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yloxy)oxane is not fully understood. However, it has been suggested that this compound may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death. Additionally, 2-(Oxolan-2-yloxy)oxane may work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(Oxolan-2-yloxy)oxane has a variety of biochemical and physiological effects. This compound has been found to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant properties. Additionally, 2-(Oxolan-2-yloxy)oxane has been found to have a neuroprotective effect, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(Oxolan-2-yloxy)oxane is its unique chemical properties, which make it an effective solvent in chemical reactions. Additionally, this compound has been found to have potential applications in drug development, particularly in the development of anti-cancer drugs. However, one of the limitations of 2-(Oxolan-2-yloxy)oxane is its potential toxicity. Studies have shown that this compound may be toxic to some cells at high concentrations, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are many potential future directions for the use of 2-(Oxolan-2-yloxy)oxane in scientific research. One area of interest is in the development of new anti-cancer drugs, particularly those that target specific types of cancer cells. Additionally, 2-(Oxolan-2-yloxy)oxane may be useful in the treatment of neurodegenerative diseases, and further research is needed to determine its potential efficacy in this area. Finally, 2-(Oxolan-2-yloxy)oxane may have applications in the development of new materials, particularly those with unique chemical and physical properties.
Synthesis Methods
2-(Oxolan-2-yloxy)oxane can be synthesized through a variety of methods, including the reaction of 1,2-epoxybutane with 1,3-propanediol in the presence of a catalyst. This method has been found to be highly efficient and yields a high purity product. Other methods for synthesis include the reaction of 1,2-epoxybutane with diethylene glycol or the reaction of 1,2-epoxybutane with ethylene glycol in the presence of a catalyst.
Scientific Research Applications
2-(Oxolan-2-yloxy)oxane has been extensively used in scientific research due to its unique chemical properties. This compound has been found to be an effective solvent in chemical reactions, particularly in the synthesis of organic compounds. Additionally, 2-(Oxolan-2-yloxy)oxane has been found to have potential applications in drug development, particularly in the development of anti-cancer drugs.
properties
CAS RN |
120346-84-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(oxolan-2-yloxy)oxane |
InChI |
InChI=1S/C9H16O3/c1-2-6-10-8(4-1)12-9-5-3-7-11-9/h8-9H,1-7H2 |
InChI Key |
MBOJVEMNLCGPFY-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OC2CCCO2 |
Canonical SMILES |
C1CCOC(C1)OC2CCCO2 |
synonyms |
tetrahydro-2-((tetrahydro-2-furanyl)oxy)-2H-pyran TTFOP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















